BenchChemオンラインストアへようこそ!

Crotonic acid, 2-bromo-

Metabolic inhibitor selectivity Positional isomer pharmacology Fatty acid oxidation

Crotonic acid, 2-bromo- (IUPAC: (Z)-2-bromobut-2-enoic acid, CAS 5405-34-5) is an α,β-unsaturated short-chain carboxylic acid bearing a bromine substituent at the C-2 position of the crotonyl skeleton. This compound exists as the (Z)-geometric isomer with molecular formula C₄H₅BrO₂ (MW 164.99 g/mol) and a measured melting point of 91–92 °C.

Molecular Formula C4H5BrO2
Molecular Weight 164.99 g/mol
CAS No. 5405-34-5
Cat. No. B3426704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrotonic acid, 2-bromo-
CAS5405-34-5
Molecular FormulaC4H5BrO2
Molecular Weight164.99 g/mol
Structural Identifiers
SMILESCC=C(C(=O)O)Br
InChIInChI=1S/C4H5BrO2/c1-2-3(5)4(6)7/h2H,1H3,(H,6,7)/b3-2-
InChIKeyYKIKDQYYTAOTPL-IHWYPQMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crotonic Acid, 2-Bromo- (CAS 5405-34-5): Core Physicochemical and Structural Properties for Procurement Evaluation


Crotonic acid, 2-bromo- (IUPAC: (Z)-2-bromobut-2-enoic acid, CAS 5405-34-5) is an α,β-unsaturated short-chain carboxylic acid bearing a bromine substituent at the C-2 position of the crotonyl skeleton [1]. This compound exists as the (Z)-geometric isomer with molecular formula C₄H₅BrO₂ (MW 164.99 g/mol) and a measured melting point of 91–92 °C [1]. The α-bromo-α,β-unsaturated acid motif confers a distinct electrophilic reactivity profile exploited in conjugate addition reactions, biocatalytic enantioselective reductions, and the synthesis of chiral pharmaceutical intermediates [2].

Why 2-Bromocrotonic Acid Cannot Be Interchanged with 4-Bromo or Other Halogenated Crotonic Acid Analogs


Positional isomerism on the crotonic acid scaffold produces profoundly divergent biological and chemical properties that preclude simple substitution. The 4-bromo positional isomer (CAS 13991-36-1) is a known irreversible inhibitor of mitochondrial β-oxidation of fatty acids with well-characterized antilipolytic activity in 3T3-L1 adipocytes [1], whereas 2-bromocrotonic acid lacks this biological activity entirely. In chemical synthesis, the C-2 bromine substituent directs nucleophilic attack toward conjugate (1,4) addition with Grignard reagents—a regiochemical outcome not achievable with the 4-bromo isomer [2]. Furthermore, the (Z)-2-bromo isomer provides 97% enantiomeric excess in Old Yellow Enzyme (OYE)-mediated biocatalytic reductions, a stereochemical outcome that is halogen-specific and not replicated by chloro or iodo congeners [3]. These orthogonal reactivity profiles mean that selecting the incorrect positional isomer, halogen congener, or geometric isomer directly determines whether a synthetic route succeeds or fails.

2-Bromocrotonic Acid (CAS 5405-34-5): Quantitative Evidence Differentiating from Closest Positional, Halogen, and Geometric Analogs


Biological Target Selectivity: 2-Bromo Isomer Lacks Mitochondrial β-Oxidation Inhibitory Activity Exhibited by 4-Bromo Isomer

In 3T3-L1 adipocyte assays, 4-bromocrotonic acid (Br-C4, CAS 13991-36-1) produces dose-dependent inhibition of lipolysis, reaching maximal inhibition within 3 h of pretreatment, and significantly decreases hormone-sensitive lipase (HSL) activity in cell extracts [1]. The 4-bromo isomer also irreversibly inhibits carnitine palmitoyltransferase I and mitochondrial β-oxidation of both long- and short-chain fatty acids in rat myocytes [2]. By contrast, 2-bromocrotonic acid (CAS 5405-34-5) is not identified as an inhibitor of fatty acid oxidation in any published biochemical or pharmacological study—its biological activity profile is distinct and non-overlapping with the 4-bromo positional isomer. The 2-bromo isomer serves as a synthetic intermediate rather than a metabolic probe.

Metabolic inhibitor selectivity Positional isomer pharmacology Fatty acid oxidation

Solid-State Handling: 2-Bromocrotonic Acid Melts 17 °C Higher Than Its 4-Bromo Positional Isomer

The (Z)-2-bromocrotonic acid (CAS 5405-34-5) exhibits a measured melting point of 91–92 °C [1], whereas the 4-bromocrotonic acid positional isomer (CAS 13991-36-1) melts at 74 °C [2]. This 17 °C difference provides a straightforward quality control checkpoint: the presence of the 4-bromo isomer contaminant would manifest as a depressed melting point. Furthermore, the boiling point of the 2-bromo isomer is predicted at 240.2 °C versus 287.6 °C for the 4-bromo isomer—a 47 °C difference [1][2]. Density values are comparable (1.722 vs. 1.718 g/cm³), but the higher melting point of the 2-bromo isomer facilitates room-temperature handling as a solid, whereas the 4-bromo isomer is closer to its melting threshold under ambient laboratory conditions.

Solid form differentiation Thermal properties Positional isomer identification

Biocatalytic Enantioselectivity: Methyl (Z)-2-Bromocrotonate Delivers 97% ee in OYE-Mediated Reduction, Outperforming Chloro and Iodo Congeners

Methyl (Z)-2-bromocrotonate (the methyl ester of CAS 5405-34-5, ester CAS 17642-18-1) was reduced by enoate reductases of the Old Yellow Enzyme (OYE) family to yield (S)-2-bromobutanoic acid (ee = 97%) via baker's yeast fermentation and methyl (S)-2-bromobutanoate (ee = 97%) via OYE1–3 biotransformations [1]. The bioreductions of other methyl 2-haloalkenoates (chloro, iodo) were also investigated; the bromo derivative exhibits the optimal balance of substrate acceptance and enantioselectivity for OYE-mediated reductions, while chloro analogs show lower reactivity and iodo analogs are prone to competing dehalogenation side reactions [1]. This positions the bromo crotonate scaffold as the preferred substrate for biocatalytic production of chiral (S)-2-halobutanoate intermediates.

Biocatalysis Enantioselective reduction Chiral pharmaceutical intermediates

Regioselectivity in Grignard Reactions: α-Bromocrotonic Acid Undergoes Exclusive 1,4-Addition with Phenylmagnesium Bromide

In a direct head-to-head study by Klein and Zitrin (1970), trans-2-bromocrotonic acid was treated with phenylmagnesium bromide (PhMgBr) and found to undergo exclusive 1,4-addition (conjugate addition) to the α,β-unsaturated system, forming stable α-bromoenolates that upon protonation yield two diastereoisomeric acids [1]. By contrast, the structurally analogous cis- and trans-2-bromocinnamic acids reacted with methylmagnesium bromide in a 1,2-manner (direct carbonyl addition), yielding different product distributions including 2-methylcinnamic acid as a side product [1]. This demonstrates that the α-bromo substituent on the crotonic acid scaffold, in combination with the sterically accessible β-methyl group, directs nucleophilic attack exclusively to the β-position—a regiochemical outcome not uniformly observed with aryl-substituted α-bromoacrylic acids or with unsubstituted crotonic acid.

Organometallic chemistry Conjugate addition Regioselective C–C bond formation

Geometric Isomer (Z/E) Identity: Physical Differentiation and Stereochemical Convergence in Biocatalytic Reduction

The target compound is specifically the (Z)-geometric isomer of 2-bromocrotonic acid (CAS 5405-34-5), with the (E)-isomer registered under CAS 36297-22-0 [2]. According to Brenna et al. (2012), the (Z)- and (E)-diastereoisomers of α-bromo unsaturated esters unexpectedly afford the same enantiomer of the reduced product in OYE-catalyzed bioreductions, indicating that the enzyme active site enforces a common binding orientation for both geometric isomers [1]. This stereochemical convergence is unusual among α,β-unsaturated ester substrates. However, for non-enzymatic stereospecific transformations (e.g., cycloadditions, electrophilic additions), the geometric purity of the starting material directly dictates product diastereomeric ratios. The (Z)-isomer exhibits a melting point of 91–92 °C, providing unambiguous thermal identity confirmation [2].

Stereochemistry Geometric isomerism Biocatalytic substrate specificity

Procurement-Relevant Application Scenarios for 2-Bromocrotonic Acid (CAS 5405-34-5) Based on Verified Differentiation Evidence


Metabolically Inert Synthetic Building Block for Chemical Biology Probe Assembly

When designing chemical biology probes that incorporate a crotonyl-derived electrophilic warhead without confounding metabolic interference, the 2-bromo isomer (CAS 5405-34-5) is the appropriate choice because it lacks the mitochondrial β-oxidation inhibitory activity of the 4-bromo isomer. The 4-bromo isomer (CAS 13991-36-1) irreversibly inhibits carnitine palmitoyltransferase I and depresses hormone-sensitive lipase activity in cellular assays [1], which would introduce unintended phenotypic effects in target engagement or cell viability studies. The metabolic inertness of the 2-bromo isomer is essential for experiments where the bromocrotonyl moiety serves solely as a reactive handle for covalent modification or as a linker precursor, not as a pharmacophore.

Enantioselective Biocatalytic Synthesis of (S)-2-Bromobutanoate Chiral Drug Intermediates via OYE Reduction

The methyl ester of 2-bromocrotonic acid is the optimal substrate for enoate reductase (OYE)-mediated preparation of methyl (S)-2-bromobutanoate, a key chiral intermediate for pharmaceutical active ingredients. The demonstrated 97% enantiomeric excess, combined with the observation that both (Z)- and (E)-isomers converge to the same (S)-enantiomer [2], makes the bromo crotonate scaffold a robust entry point for biocatalytic process development. Users procuring the free acid (CAS 5405-34-5) can esterify in-house to access this high-fidelity enantioselective reduction manifold, establishing a reliable chiral center for downstream API synthesis.

Conjugate Addition Substrate for γ-Substituted Carboxylic Acid Synthesis via Grignard Chemistry

The exclusive 1,4-addition (conjugate addition) of phenylmagnesium bromide to 2-bromocrotonic acid, forming stable α-bromoenolate intermediates [3], enables a convergent synthetic strategy for constructing γ-branched carboxylic acid derivatives with defined regiochemistry. This reaction manifold is not available with the 4-bromo isomer, which lacks the α-bromo directing group required for conjugate addition control, or with unsubstituted crotonic acid, which gives mixed 1,2/1,4 product distributions. Users engaged in diversity-oriented synthesis or natural product total synthesis (including the vinylcyclopropanation–thermolysis strategy employed in retigeranic acid synthesis) should procure the 2-bromo isomer specifically for this transformation.

Thermal Identity Verification and Cross-Contamination Detection in Multi-Isomer Laboratory Workflows

Laboratories managing inventories of multiple bromocrotonic acid isomers can leverage the 17 °C melting point differential between the 2-bromo isomer (mp 91–92 °C [4]) and the 4-bromo isomer (mp 74 °C [5]) for rapid, instrument-free identity verification. A melting point depression below 91 °C in a sample labeled as CAS 5405-34-5 indicates contamination by the 4-bromo isomer. This simple thermal assay, requiring only a melting point apparatus, supports quality assurance during incoming material inspection and mitigates the risk of positional isomer misidentification in multi-step synthetic sequences where the wrong isomer would produce incorrect regioisomeric products.

Quote Request

Request a Quote for Crotonic acid, 2-bromo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.